

A Comprehensive Technical Guide to (E)-4,4'-Dinitrostilbene: Identification, Characterization, and Analysis

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Compound of Interest

Compound Name: **4,4'-Dinitrostilbene**

Cat. No.: **B3429293**

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Abstract: This technical guide provides an in-depth exploration of (E)-4,4'-Dinitrostilbene, a key stilbenoid compound relevant in chemical synthesis and materials science research. This document offers a consolidated resource for researchers, scientists, and drug development professionals, detailing the compound's core identifiers, including its CAS number, and comprehensive methodologies for its analytical characterization. We delve into the principles and practical application of spectroscopic and chromatographic techniques for unambiguous identification and purity assessment. Furthermore, this guide presents a field-proven synthetic workflow, emphasizing the causality behind experimental choices to ensure reproducibility and high-purity outcomes. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Core Compound Identification

(E)-4,4'-Dinitrostilbene, also known as trans-4,4'-Dinitrostilbene, is a symmetrically substituted aromatic alkene. Its rigid, planar structure and the presence of electron-withdrawing nitro groups give rise to distinct chemical and physical properties. Accurate identification is paramount for its use in further applications.

Chemical and Physical Properties

The primary identifiers and key physical properties of **(E)-4,4'-Dinitrostilbene** are consolidated in the table below. It is crucial to note that while CAS number 736-31-2 is specifically assigned to the (E)-isomer in authoritative databases like PubChem, the CAS number 2501-02-2 is also frequently encountered in commercial and chemical literature for the trans form.[\[1\]](#)[\[2\]](#)

Researchers should be aware of this ambiguity and rely on analytical data for confirmation.

Identifier	Value	Source
IUPAC Name	1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene	[2]
Primary CAS Number	736-31-2 (for (E)-isomer)	[2]
Common CAS Number	2501-02-2	[1]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₄	[2]
Molecular Weight	270.24 g/mol	[2]
Appearance	Yellow to Amber powder or crystals	[1]
Melting Point	295 °C	[1]
InChI	InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+	[2]
Canonical SMILES	C1=CC(=CC=C1C=CC2=CC=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-]	[2]

Spectroscopic Characterization: The Analytical Cornerstone

Spectroscopic analysis provides a definitive fingerprint of the molecular structure. The combination of the following techniques is essential for the unequivocal identification of **(E)-4,4'-Dinitrostilbene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Due to the molecule's C₂ symmetry, the ¹H and ¹³C NMR spectra are simplified, which is a key diagnostic feature.

¹H NMR (Proton NMR): The proton spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

- Causality: The strong electron-withdrawing effect of the nitro groups deshields the aromatic protons, shifting their signals downfield. The symmetry of the molecule means that there are only three distinct proton signals.
- Expected Spectrum (in DMSO-d₆):
 - $\delta \sim 8.25$ ppm (d, 4H): This doublet corresponds to the four aromatic protons ortho to the nitro groups. They are deshielded by the nitro group's anisotropic and inductive effects.
 - $\delta \sim 7.93$ ppm (d, 4H): This doublet represents the four aromatic protons meta to the nitro groups.
 - $\delta \sim 7.63$ ppm (s, 2H): This singlet is characteristic of the two vinylic protons of the central double bond. Their chemical equivalence, due to the molecule's symmetry, results in a singlet. The large trans coupling constant (~16 Hz) is not observed as splitting because the protons are chemically identical.[3]

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments.

- Causality: The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached groups. The symmetry results in only four distinct signals.
- Expected Chemical Shifts:
 - $\delta \sim 147$ ppm: Quaternary aromatic carbon directly attached to the nitro group (C-NO₂).
 - $\delta \sim 143$ ppm: Quaternary aromatic carbon attached to the vinylic carbon (C-C=C).
 - $\delta \sim 132$ ppm: Vinylic carbon of the double bond (-CH=CH-).

- $\delta \sim 127$ ppm: Aromatic carbons ortho to the nitro group (CH).
- $\delta \sim 124$ ppm: Aromatic carbons meta to the nitro group (CH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

- Causality: Specific bonds vibrate at characteristic frequencies. The presence of nitro, alkene, and aromatic groups in **(E)-4,4'-Dinitrostilbene** gives rise to a predictable set of absorption bands.
- Key Diagnostic Peaks:
 - ~ 1500 - 1540 cm^{-1} (strong) & ~ 1340 - 1360 cm^{-1} (strong): These two intense bands are highly characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO_2) groups, respectively. Their presence is a primary indicator for this compound.
 - ~ 960 - 980 cm^{-1} (strong): A strong absorption in this region is a hallmark of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, confirming the (E)-geometry.
 - $\sim 1600 \text{ cm}^{-1}$, $\sim 1450 \text{ cm}^{-1}$: Medium to weak absorptions corresponding to C=C stretching vibrations within the aromatic rings.
 - ~ 3050 - 3100 cm^{-1} (weak): Aromatic and vinylic C-H stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π -electron system of the molecule.

- Causality: The extended conjugation across the two phenyl rings and the central double bond allows for $\pi \rightarrow \pi^*$ electronic transitions upon absorption of UV-Vis light. The nitro groups act as auxochromes, modifying the absorption profile.
- Expected Spectrum:

- (E)-4,4'-Dinitrostilbene exhibits a strong absorption band with a maximum (λ_{max}) at approximately 350 nm. The exact wavelength can be influenced by the solvent used for the analysis. This absorption is responsible for the compound's distinct yellow color.

Chromatographic Methods for Separation and Purity Analysis

Chromatography is indispensable for separating the target compound from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

- Principle of Separation: Reversed-phase HPLC is ideal for stilbene derivatives. A nonpolar stationary phase (like C18) is used with a polar mobile phase. (E)-4,4'-Dinitrostilbene, being relatively nonpolar, is retained on the column and elutes based on its interaction with the mobile phase. A higher proportion of organic solvent in the mobile phase reduces retention time.
- Self-Validating System: The protocol's trustworthiness is established by including a standard of known concentration to calibrate retention time and peak area for quantification. Purity is assessed by the presence of a single, sharp peak at the expected retention time, with the absence of significant impurity peaks.

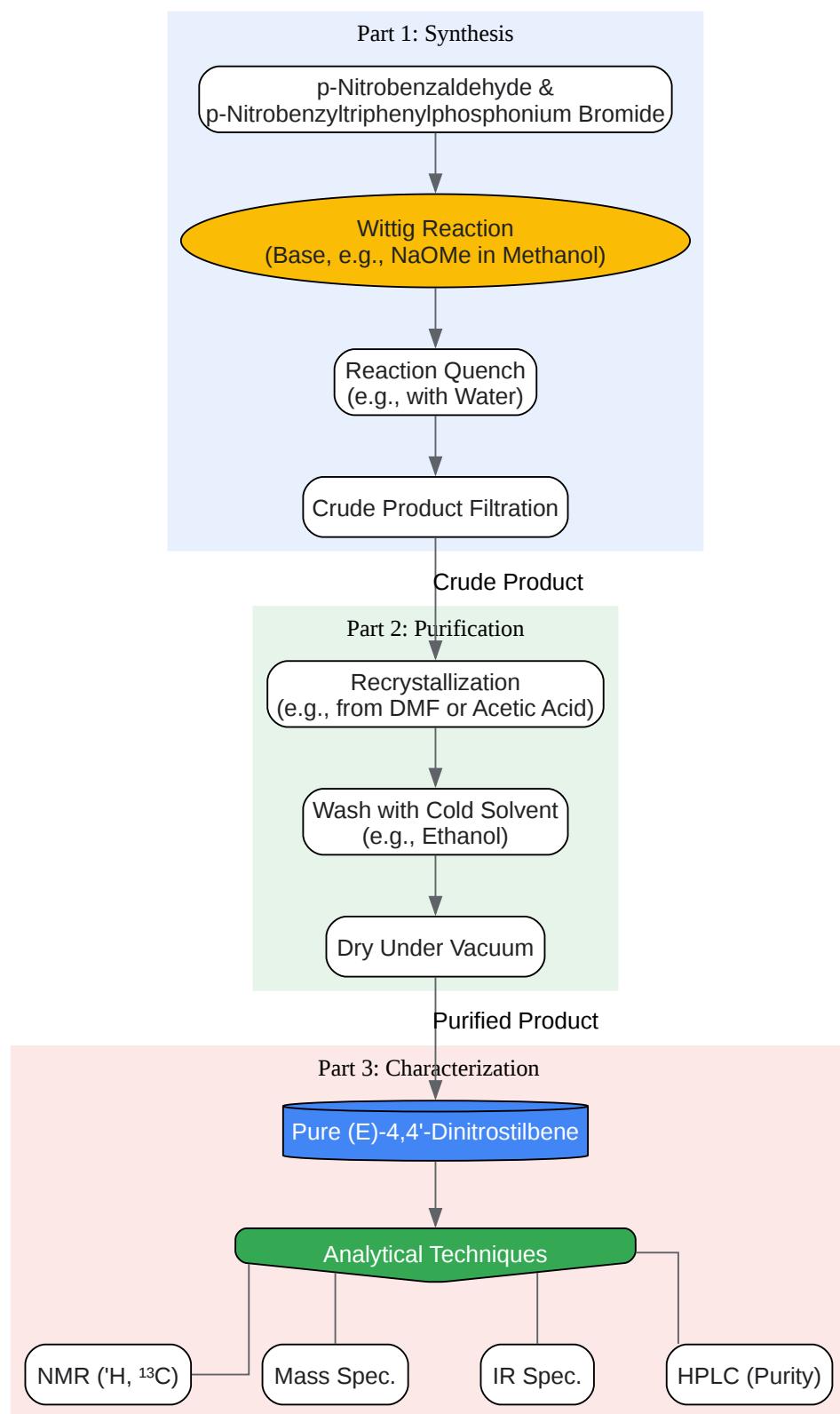
Experimental Protocol: HPLC Analysis

- Instrumentation: An HPLC system equipped with a UV-Vis detector (e.g., a photodiode array detector) is required.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 μm particle size) is highly effective.
- Mobile Phase: An isocratic mixture of Methanol and Ultrapure Water (e.g., 70:30 v/v) is a robust choice. The mobile phase should be filtered and degassed prior to use to prevent blockages and baseline noise.

- **Flow Rate:** A flow rate of 0.5 - 1.0 mL/min provides good separation and reasonable analysis time.
- **Column Temperature:** Maintain a constant temperature, typically 30 °C, for reproducible retention times.
- **Detection:** Monitor the eluent at the compound's λ_{max} , approximately 350 nm.
- **Sample Preparation:** Accurately weigh ~1 mg of the sample and dissolve it in a suitable solvent (e.g., Dimethylformamide or Acetonitrile) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.22 μm syringe filter before injection.
- **Injection Volume:** Inject 5-10 μL of the prepared sample.
- **Analysis:** The retention time for **(E)-4,4'-Dinitrostilbene** will be highly reproducible under these conditions. Purity can be calculated based on the peak area percentage.

Synthesis and Characterization Workflow

A reliable synthesis is critical for obtaining high-quality material for research. The Wittig reaction is a superior method for preparing (E)-stilbenes due to its high stereoselectivity and operational simplicity.^{[4][5]} The following workflow outlines the synthesis from common starting materials, purification, and final analytical validation.

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Caption: Workflow for Synthesis, Purification, and Characterization.

Experimental Protocol: Wittig Synthesis

- Rationale: This procedure utilizes a stabilized phosphorus ylide generated *in situ* from p-nitrobenzyltriphenylphosphonium bromide. Stabilized ylides preferentially form the thermodynamically more stable (E)-alkene.^[5] Methanol is used as the solvent because the (E)-product has low solubility and often precipitates, driving the reaction to completion.^[4]
- Prepare the Phosphonium Salt (Ylide Precursor):
 - Reflux a solution of p-nitrobenzyl bromide (1 eq.) and triphenylphosphine (1 eq.) in a suitable solvent like toluene for 2-4 hours.
 - Cool the mixture. The p-nitrobenzyltriphenylphosphonium bromide salt will precipitate.
 - Filter the salt, wash with a non-polar solvent (e.g., hexane), and dry thoroughly.
- The Wittig Reaction:
 - Suspend p-nitrobenzyltriphenylphosphonium bromide (1.1 eq.) and p-nitrobenzaldehyde (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Slowly add a solution of sodium methoxide (1.2 eq.) in methanol dropwise to the suspension at room temperature. A deep color change indicates the formation of the ylide.
 - Stir the reaction mixture at room temperature for 4-6 hours. A yellow precipitate of **(E)-4,4'-dinitrostilbene** will form.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath to maximize precipitation.
 - Collect the crude product by vacuum filtration and wash the filter cake sequentially with cold methanol and then water to remove salts and triphenylphosphine oxide.
 - Purify the crude solid by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or glacial acetic acid to yield bright yellow crystals.

Safety and Handling

As a nitroaromatic compound, **(E)-4,4'-Dinitrostilbene** requires careful handling.

- Hazards: It is known to cause skin irritation and serious eye damage. It may also cause an allergic skin reaction.[2]
- Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The identification and characterization of **(E)-4,4'-Dinitrostilbene** is a systematic process grounded in the application of modern analytical techniques. The convergence of data from NMR, IR, MS, and UV-Vis spectroscopy provides an unambiguous structural confirmation, while HPLC serves as the definitive tool for purity assessment. The methodologies and data presented in this guide offer a robust framework for scientists to confidently identify, synthesize, and utilize this compound in their research endeavors, ensuring both accuracy and safety.

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